molecular formula C28H25F2NO5 B564890 Ezetimibe-d4 Diacetate CAS No. 1217861-13-6

Ezetimibe-d4 Diacetate

Cat. No. B564890
CAS RN: 1217861-13-6
M. Wt: 497.531
InChI Key: DCEGDCNFJOXKQY-MDTCGDLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ezetimibe-d4 Diacetate is a derivative of 2-azetidinone with antihyperlipoproteinemic properties . It has a molecular weight of 497.52 and a molecular formula of C28H21D4F2NO5 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ezetimibe-d4 Diacetate is C28H21D4F2NO5 . More detailed structural analysis would require specific experimental data, which is not available in the retrieved sources.


Physical And Chemical Properties Analysis

Ezetimibe-d4 Diacetate has a molecular weight of 497.52 and a molecular formula of C28H21D4F2NO5 . Further physical and chemical properties would require specific experimental data, which is not available in the retrieved sources.

Mechanism of Action

Ezetimibe, the non-deuterated form of Ezetimibe-d4 Diacetate, works by inhibiting the absorption of cholesterol and phytosterol in the small intestine. It does this by targeting the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1), which is located in the apical membrane of enterocytes .

Safety and Hazards

While specific safety data for Ezetimibe-d4 Diacetate is not available, general safety measures for handling chemicals should be followed. This includes avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding prolonged or repeated exposure .

properties

IUPAC Name

[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGDCNFJOXKQY-MDTCGDLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezetimibe-d4 Diacetate

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